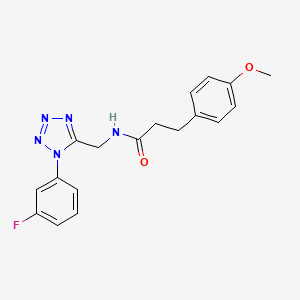

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

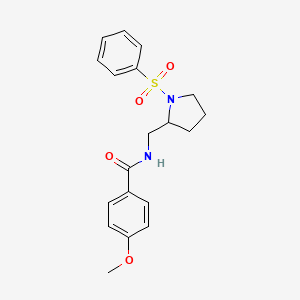

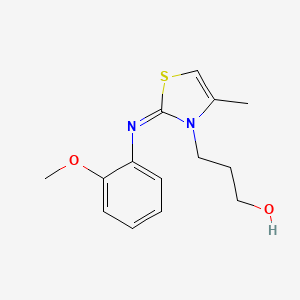

“N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the molecular formula C17H26ClN3O2 . The molecular weight of this compound is 339.86.

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific method for the synthesis of this compound has not been found in the available literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Potential Therapeutic Agents

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride and its analogs have been explored for their potential as therapeutic agents. Research has focused on the synthesis and evaluation of heterocyclic carboxamides, including analogs of this compound, for antipsychotic properties. These compounds were assessed for their ability to bind to key neurotransmitter receptors such as dopamine D2 and serotonin 5-HT2 and 5-HT1a, and their efficacy was validated through in vivo models predictive of antipsychotic activity, showing potential as backup compounds for further development (Norman et al., 1996).

Role in Catalysis and Chemical Synthesis

Compounds structurally related to this compound have been investigated for their catalytic properties, specifically in the context of enantioselective reactions. For instance, l-piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, indicating the potential utility of such compounds in fine chemical synthesis, achieving high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).

Anti-Acetylcholinesterase Activity

Research into novel piperidine derivatives, including those related to this compound, has shown significant anti-acetylcholinesterase activity. This activity suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease. Modifications to the benzamide moiety and the introduction of bulky groups have been found to dramatically enhance activity, highlighting the importance of structural optimization in drug development (Sugimoto et al., 1990).

Exploration for Neurological Disorders

Further investigation into substituted benzamides, similar to this compound, has been conducted with a focus on developing atypical antipsychotic agents. These studies have led to the identification of compounds with potent in vitro and in vivo activities indicative of potential therapeutic applications in treating neurological disorders, with some compounds advancing to clinical trials (Norman et al., 1996).

Zukünftige Richtungen

The future directions for research on this compound would likely involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological and pharmaceutical activity of piperazine derivatives , this compound could potentially have interesting biological or pharmaceutical properties that could be explored in future research.

Eigenschaften

IUPAC Name |

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2.ClH/c21-16(15-6-7-15)13-19-8-10-20(11-9-19)17(22)18-12-14-4-2-1-3-5-14;/h1-5,15-16,21H,6-13H2,(H,18,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCBBFMNEFYYRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=CC=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357418.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2357419.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/no-structure.png)